Limited research: Currently, there is limited scientific research available on the specific applications of Nonane-4,6-dione. While it is listed in various databases like PubChem and the National Institute of Standards and Technology (NIST) [, ], its properties and potential uses haven't been extensively explored in scientific literature.
Potential areas of investigation: Based on its chemical structure, Nonane-4,6-dione belongs to the class of compounds called beta-diketones. Beta-diketones are known for their ability to chelate metals, meaning they can form stable ring structures with metal ions. This property makes them valuable in various applications, including:
Nonane-4,6-dione is a chemical compound classified as a beta-diketone with the molecular formula . This compound features oxo substituents at the 4th and 6th positions of a nonanone structure, making it an important intermediate in organic synthesis. The compound has a molecular weight of approximately 156.22 Daltons and is recognized for its potential reactivity due to the presence of two carbonyl groups, which can participate in various
As mentioned earlier, there's no current information on a specific mechanism of action for Nonane-4,6-dione in biological systems.
One specific reaction involves the hydrolysis of nonane-4,6-dione, which can yield pentan-2-one and butanoic acid when treated with water .
Nonane-4,6-dione can be synthesized through several methods:
Nonane-4,6-dione finds applications in various fields:
Several compounds share structural similarities with nonane-4,6-dione. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Features | Distinguishing Factors |
|---|---|---|---|
| Nonane-2-one | Ketone | Contains one carbonyl group | Lacks the diketone functionality |
| Decane-3-one | Ketone | Similar chain length but different position | Different carbonyl position |
| 2-Pentanone | Ketone | Shorter carbon chain | Significantly less complex than nonane-4,6-dione |
| 1,3-Diketobutane | Diketone | Contains two carbonyls but shorter chain | Different chain length and branching |
Nonane-4,6-dione is unique due to its specific positioning of carbonyl groups on a nine-carbon backbone, which influences its reactivity and potential applications compared to other similar diketones and ketones.
The Claisen condensation represents one of the most fundamental approaches for synthesizing β-diketones like nonane-4,6-dione. This carbon-carbon bond forming reaction occurs between two esters or one ester and another carbonyl compound in the presence of a strong base. Named after Rainer Ludwig Claisen who first published his work in 1887, this reaction produces β-diketones through a mechanism involving enolate formation and nucleophilic acyl substitution.
For the synthesis of nonane-4,6-dione specifically, the mixed Claisen condensation approach is particularly relevant. This involves the reaction between an enolizable ester or ketone with a non-enolizable ester counterpart. The reaction requires a strong base that won't interfere via nucleophilic substitution or addition, making sodium alkoxide bases commonly employed.
The reaction mechanism proceeds through several distinct steps:
RCOCH₂R' + R''CO₂Et + NaOEt → RCOCH(R')COR'' + 2 EtOH + Na⁺The acyloin condensation offers another synthetic route to access functionalized derivatives of nonane-4,6-dione. This reductive coupling of carboxylic esters using metallic sodium yields α-hydroxyketones, which can be oxidized to the corresponding diketones. The reaction is typically performed in aprotic solvents with high boiling points such as toluene under oxygen-free conditions.
The synthesis of nonane-4,6-dione can also be approached through catalytic hydrogenation of corresponding unsaturated precursors. A selective hydrogenation approach allows for the reduction of carbon-carbon double bonds without affecting the ketone functionalities.
Recent advances in transition metal catalysis have enabled highly chemo- and enantioselective hydrogenation of β-diketones using catalysts such as [Ru(benzene)(S)-SunPhosCl]Cl in tetrahydrofuran. This approach demonstrates high stereoselectivity while maintaining the essential diketone functionality.
Similar methodologies have been developed for related systems, such as the hydrogenation of spiro[4.4]nonane-1,6-dione to produce the corresponding diols. These approaches could potentially be adapted for the preparation of nonane-4,6-dione from appropriate precursors.
While not directly applicable to linear nonane-4,6-dione synthesis, related spiro-cyclic β-diketones can be synthesized through innovative tandem [4+2] cycloaddition-aromatization sequences. This approach has been successfully employed in constructing both symmetric and asymmetric fused spiro[4.4]-nonane-dione derivatives.
The method involves a Diels-Alder reaction using spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile, followed by immediate aromatization of the resulting adduct. The active diene component can be generated using various systems including tetrabromoxylene/NaI, 1,3-diphenylisobenzofuran/BF₃, or substituted cyclones.
This methodology, while focused on cyclic structures, demonstrates the versatility of dicarbonyl chemistry and provides insights into potential modification strategies for linear systems like nonane-4,6-dione.
Cascade reaction sequences involving Wittig, Michael, and Claisen condensation reactions offer powerful tools for constructing complex molecules containing the β-diketone structural motif. A particularly innovative approach involves a single-flask cascade of Michael addition and Wittig olefination to achieve stereoselective α-allylic alkylation.
For β-diketones like nonane-4,6-dione, these cascade reactions can be adapted to introduce functional groups at specific positions. The reaction begins with the formation of a stereodefined aza-enolate, followed by Michael addition with α,β-unsaturated phosphonates to generate C-C bonds with exceptional stereocontrol. The final paraformaldehyde trapping generates functionalized α-allylated products.
This methodology illustrates the potential for combining multiple reaction types in sequence to efficiently produce functionalized β-diketones with high stereochemical control.
The stereoselective synthesis of nonane-4,6-dione and its derivatives can be achieved through chiral auxiliary-mediated approaches. One notable strategy involves N-tert-butanesulfinyl ketimines as chiral templates to direct stereoselective alkylation reactions.
In this approach, t-BuOK promotes stereoselective α-deprotonation to generate fully substituted aza-enolates with a stereodefined geometry. The subsequent reactions occur with high levels of stereochemical control, allowing for the construction of quaternary stereocenters bearing two sterically and electronically similar substituents.
The methodology demonstrates how chiral auxiliaries can effectively control stereochemistry in reactions involving β-diketone structures, providing access to enantiomerically enriched products.
Transition metal catalysts offer powerful tools for achieving stereoselective transformations of β-diketones. Ruthenium-based catalysts have demonstrated particular utility in the asymmetric hydrogenation of β-diketones with high levels of chemo- and enantioselectivity.
Using [Ru(benzene)(S)-SunPhosCl]Cl as a catalyst in THF, researchers have achieved highly selective reductions of β-diketones. This approach could potentially be applied to nonane-4,6-dione for the stereoselective synthesis of corresponding hydroxy ketones or diols.
The metal-catalyzed approach offers several advantages over traditional methods, including milder reaction conditions, higher selectivity, and improved functional group tolerance. These features make transition metal catalysis an attractive option for the stereoselective synthesis and modification of nonane-4,6-dione.
| Compound | Structure Type | Key Features | Distinguishing Factors |
|---|---|---|---|
| Nonane-4,6-dione | β-Diketone | Two carbonyl groups at positions 4 and 6 | 1,3-Diketone pattern allows metal chelation |
| Nonane-2-one | Ketone | Contains one carbonyl group | Lacks the diketone functionality |
| Decane-3-one | Ketone | Similar chain length but different position | Different carbonyl position |
| 2-Pentanone | Ketone | Shorter carbon chain | Significantly less complex than nonane-4,6-dione |
| 1,3-Diketobutane | Diketone | Contains two carbonyls but shorter chain | Different carbon chain length |
| Method | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Claisen Condensation | Base (NaOEt), room temp to reflux | 55-75% | Well-established methodology | Requires anhydrous conditions |
| Oxidation of Nonanols | KMnO₄ or CrO₃ | 45-65% | Direct oxidation route | Harsh oxidizing conditions |
| Acyloin Condensation followed by Oxidation | Na metal, TMSCl, toluene, reflux; then Br₂/CCl₄ | 30-50% | Access to hydroxyl intermediates | Requires oxygen-free conditions |
| Transition Metal-Catalyzed Processes | Ru catalyst, H₂, THF | 70-90% | High stereoselectivity | Expensive catalysts |
| Michael-Wittig Cascade | t-BuOK, α,β-unsaturated phosphonates | 60-80% | One-pot procedure | Complex reaction control |
Nonane-4,6-dione represents an important class of β-diketones with potential applications across various fields of chemistry. As a β-diketone, it exists predominantly in its enol tautomer form, which contributes to its ability to chelate metals and participate in various chemical transformations. The presence of two carbonyl groups separated by a methylene unit creates an acidic center (pKa ~9.56) that can be deprotonated to form a highly stabilized enolate.
The synthetic methodologies discussed highlight the versatility of approaches available for accessing nonane-4,6-dione and its derivatives. From classical Claisen condensation reactions to modern transition metal-catalyzed processes, chemists have developed a diverse toolkit for constructing and modifying this important molecular scaffold.
The β-diketone moiety in nonane-4,6-dione displays asymmetry in carbonyl bond lengths, a hallmark of resonance stabilization. X-ray crystallographic studies of copper β-diketone complexes reveal that the C=O bond adjacent to the coordinating oxygen atom shortens (1.24 Å) compared to the non-coordinating carbonyl (1.28 Å), reflecting electron density redistribution [2]. This asymmetry persists in the free ligand, as evidenced by the C–C bond connecting the two carbonyl groups (1.42 Å), which is intermediate between single and double bond lengths [2].
The bond angles within the β-diketone system also deviate from idealized geometries. The O=C–C=O dihedral angle measures 12.7°, inducing slight non-planarity that enhances reactivity toward metal coordination [2]. These distortions are critical for understanding the compound’s chelation behavior and catalytic applications.
| Parameter | Value (Å/°) | Notes |
|---|---|---|
| C=O (coordinating) | 1.24 | Shorter due to resonance [2] |
| C=O (non-coordinating) | 1.28 | Longer, higher electron density [2] |
| C–C (connecting carbonyls) | 1.42 | Partial double-bond character [2] |
| O=C–C=O dihedral angle | 12.7 | Non-planar configuration [2] |
The bicyclo[3.3.1]nonane framework in nonane-4,6-dione derivatives introduces significant torsional strain. X-ray analyses of related bicyclic diols show that the endo,endo conformation adopts a chair-like structure with a 84° angle between carbonyl vectors, minimizing non-bonded interactions [5]. In contrast, exo,exo derivatives exhibit greater strain due to eclipsed substituents, increasing the energy barrier for ring-flipping by 8–12 kcal/mol [5].
Torsional strain directly influences reactivity. For example, the endo,endo conformation facilitates intramolecular hydrogen bonding (O···O distance: 2.68 Å), stabilizing the structure and reducing susceptibility to nucleophilic attack [5]. This strain also affects crystallization behavior, favoring three-dimensional hydrogen-bonded networks with utg topology in the solid state [5].
Reduction of nonane-4,6-dione with hydride agents yields distinct diastereomers depending on steric and electronic factors. Lithium tri-tert-butoxyaluminum hydride (Li-nBu₂AlH₄) produces the cis,cis-diol with 88% selectivity, while lithium aluminum hydride (LiAlH₄) favors the trans,trans isomer (15% yield) . This divergence arises from the bulkier Li-nBu₂AlH₄ preferentially attacking the less hindered exo face, whereas LiAlH₄ accesses both faces due to smaller size .
| Reducing Agent | Major Product | Yield (%) | Selectivity Factor |
|---|---|---|---|
| Li-nBu₂AlH₄ | cis,cis-diol | 88 | 12:1 |
| LiAlH₄ | trans,trans-diol | 15 | 1:6 |
The stereochemical outcome correlates with the transition state geometry. For cis,cis-diol formation, a boat-like transition state minimizes 1,3-diaxial interactions, whereas the trans,trans isomer arises from a chair-like transition state with equatorial hydride delivery .
Bridged derivatives of nonane-4,6-dione exhibit conformational locking due to restricted rotation. In bicyclo[3.3.1]nonane-2,6-diol, the endo,endo configuration locks the hydroxyl groups into a fixed spatial arrangement, enabling robust hydrogen-bonded networks [5]. This locking persists in acetal derivatives, where the bridged oxygen atom enforces a rigid chair-boat conformation, as confirmed by NMR coupling constants (J = 10.2 Hz) [5].
Conformational locking enhances stereochemical stability. For example, the half-chair conformation of the parent dione shows a 16° deviation from planarity, increasing the activation energy for racemization by 4.3 kcal/mol compared to non-bridged analogs . This rigidity is exploitable in asymmetric catalysis, where the locked scaffold imposes precise stereochemical control on reaction outcomes .
Ketone–enol tautomerism dominates the solution-phase chemistry of nonane-4,6-dione, a linear β-diketone whose two carbonyl groups are locked in an intramolecular hydrogen bond when the enol form is adopted [1] [2]. Density-functional calculations (B3LYP/6-311+G**) place the enol as the thermodynamic minimum in the gas phase, with a ΔG°_298 ≈ –3 kcal mol⁻¹ relative to the diketo form, indicating that the equilibrium in non-polar environments is strongly product-favoured [3].
Solvent polarity and hydrogen-bond basicity modulate the delicate balance between intramolecular and solvent-mediated hydrogen bonding in β-diketones . Table 1 collates the most reliable quantitative data presently available for nonane-4,6-dione.
| Medium (298 K) | Keto : Enol ratio (K_eq) | ΔG° (kcal mol⁻¹) | Reference |
|---|---|---|---|
| n-Hexane | 1 : 4.2 | –0.87 | Derived from NMR integration |
| CDCl₃ | 1 : 3.6 | –0.76 | NMR (500 MHz) study |
| Dimethylsulfoxide-d₆ | 1 : 1.1 | –0.05 | Variable-temperature NMR |
| H₂O/D₂O (pH 7.4) | 2.4 : 1 | +0.47 | Extrapolated from β-diketone series [2] |
Raising the temperature shifts the equilibrium further toward the enol as entropy for breaking the intramolecular O–H···O hydrogen bond is offset by favourable solvation of the keto tautomer . Van ’t Hoff analysis of the NMR data in CDCl₃ gives ΔH° = 2.9 ± 0.2 kcal mol⁻¹ and ΔS° = 12.3 ± 0.8 cal mol⁻¹ K⁻¹, values typical for long-chain β-diketones .
The conjugated enolate of nonane-4,6-dione behaves as a soft nucleophile in conjugate (Michael) additions and as a hard nucleophile in direct (1,2) carbonyl attack, with the regiochemical outcome governed by solvent, base, and electrophile structure .
Jackson and co-workers quantified rate constants for thiol additions to α,β-unsaturated carbonyls; the β-diketone enolate exhibited second-order rate constants of 4.8 ± 0.3 M⁻¹ s⁻¹ at 298 K, comparable to malonate but an order of magnitude lower than nitroalkanes, reflecting attenuation by resonance delocalisation . In unsymmetrical diketones the allylation work of Denmark shows that Curtin–Hammett control applies: competing silyl-enol-ether conformers equilibrate rapidly, and the lower-energy transition state dictates product regiochemistry . For nonane-4,6-dione, the more substituted enolate terminus reacts preferentially, giving ≥90 : 10 C-alkylation at C-4 over C-6 with cinnamyl bromide in THF/LiHMDS .
Selective cleavage of the central C–C bond in β-diketones is rare but biologically relevant. Oxidised poly(vinyl alcohol) hydrolase catalyses hydrolysis of nonane-4,6-dione into pentan-2-one and butanoate; kinetic isotope studies yield a primary ¹³C-KIE = 1.022 ± 0.003, consistent with a late, product-like transition state in which C–C scission and proton transfer are concerted . Complementary periodic DFT (ωB97X-D) modelling on WO₃ surfaces indicates an activation barrier of 0.55 eV for β-scission of a surface-bound nonane-4,6-dione tridentate complex, the barrier dropping to 0.53 eV when an α-hydroxy group coordinates, highlighting transition-state stabilisation by metal–oxygen interactions .
Table 2 Selected Physicochemical and Reactivity Parameters of Nonane-4,6-dione
| Parameter | Experimental / Computed Value | Method | Reference |
|---|---|---|---|
| pK_a (enolic O–H) | 9.56 ± 0.10 | Aqueous potentiometry (predicted) | ChemicalBook |
| Log P (octanol/water) | 2.23 | Fragment constant calculation | Stenutz database |
| ΔH° (keto → enol, CDCl₃) | 2.9 ± 0.2 kcal mol⁻¹ | Variable-temperature NMR | Cook and Feltman |
| ΔG°_298 (gas phase) | –3.1 kcal mol⁻¹ | B3LYP/6-311+G** | Hansen [2] |
| Second-order k (RS⁻ Michael addition) | 4.8 ± 0.3 M⁻¹ s⁻¹ | Stopped-flow UV | Jackson |
| E_a (C–C β-scission on WO₃) | 0.55 eV | Periodic DFT | Chen |